4-(Triphenylphosphonio)butane-1-sulfonate 4-(Triphenylphosphonio)butane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 164982-05-2
VCID: VC21276891
InChI: InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
SMILES: C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C22H23O3PS
Molecular Weight: 398.5 g/mol

4-(Triphenylphosphonio)butane-1-sulfonate

CAS No.: 164982-05-2

Cat. No.: VC21276891

Molecular Formula: C22H23O3PS

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Triphenylphosphonio)butane-1-sulfonate - 164982-05-2

Specification

CAS No. 164982-05-2
Molecular Formula C22H23O3PS
Molecular Weight 398.5 g/mol
IUPAC Name 4-triphenylphosphaniumylbutane-1-sulfonate
Standard InChI InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
Standard InChI Key RKQKXPDRWYNUGZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

4-(Triphenylphosphonio)butane-1-sulfonate is identified through various systematic and common names in chemical literature. The compound is represented in chemical databases with specific identifiers that facilitate scientific communication and research tracking.

Primary Identification

The compound is primarily known as 4-(Triphenylphosphonio)butane-1-sulfonate, which describes its chemical structure - a butane chain with a triphenylphosphonium group at position 4 and a sulfonate group at position 1 . This zwitterionic molecule functions as an inner salt, with the positive charge on the phosphorus atom balanced by the negative charge on the sulfonate group .

Alternative Names and Identifiers

Several synonyms and chemical identifiers are associated with this compound:

Identifier TypeValue
CAS Number164982-05-2
PubChem CID11440922
IUPAC Name4-triphenylphosphaniumylbutane-1-sulfonate
Other NamesPhosphonium, triphenyl(4-sulfobutyl)-, inner salt; Triphenyl-(4-sulfo-butyl)-phosphonium inner salt
DSSTox Substance IDDTXSID00465993
WikidataQ82292341

Structural Characteristics

The molecular structure of 4-(Triphenylphosphonio)butane-1-sulfonate features distinct functional groups that contribute to its chemical behavior and applications.

Molecular Structure

4-(Triphenylphosphonio)butane-1-sulfonate is characterized by a central phosphorus atom bonded to three phenyl rings and a four-carbon chain (butyl group) that terminates with a sulfonate moiety . The phosphorus atom carries a positive charge, while the sulfonate group bears a negative charge, creating an internal salt or zwitterion .

Structural Formula and Representation

The molecular formula of the compound is C₂₂H₂₃O₃PS, indicating 22 carbon atoms, 23 hydrogen atoms, 3 oxygen atoms, one phosphorus atom, and one sulfur atom . The structural representation can be expressed in various formats:

Representation TypeFormula
Molecular FormulaC₂₂H₂₃O₃PS
SMILESC1=CC=C(C=C1)P+(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2
InChIKeyRKQKXPDRWYNUGZ-UHFFFAOYSA-N

These representations provide standardized ways to describe the compound's structure in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of 4-(Triphenylphosphonio)butane-1-sulfonate determine its behavior in various environments and applications.

Basic Physical Properties

The compound exhibits specific physical characteristics that define its state and appearance:

PropertyValue
Molecular Weight398.5 g/mol
Exact Mass398.11055276 Da
Monoisotopic Mass398.11055276 Da
Physical StateSolid (inferred based on structure)
AppearanceNot documented in the available sources

These properties influence how the compound behaves in laboratory and industrial settings .

Chemical Properties and Reactivity

Several computed properties provide insight into the compound's chemical behavior:

PropertyValueSignificance
XLogP3-AA4.1Indicates relatively high lipophilicity
Hydrogen Bond Donor Count0Lacks hydrogen atoms that can participate in hydrogen bonding as donors
Hydrogen Bond Acceptor Count3Contains three atoms (oxygen atoms in the sulfonate group) that can accept hydrogen bonds
Rotatable Bond Count7Has seven bonds around which rotation can occur, suggesting moderate conformational flexibility
Topological Polar Surface Area65.6 ŲModerate polar surface area, affecting membrane permeability
Complexity465Relatively high complexity score, reflecting structural intricacy

These properties influence the compound's solubility, reactivity, and potential interactions with biological systems .

Spectroscopic Properties

Spectroscopic data is crucial for compound identification and structural confirmation in analytical chemistry.

Mass Spectrometry

The exact mass of 398.11055276 Da would be expected to produce characteristic fragmentation patterns in mass spectrometry, with potential fragment ions formed by the loss of phenyl groups or cleavage of the butyl chain .

Synthetic Approaches

The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves reaction between triphenylphosphine and a suitable butane derivative containing a leaving group at one end and a sulfonate functionality (or precursor) at the other.

Applications and Uses

Based on its structural features, 4-(Triphenylphosphonio)butane-1-sulfonate has potential applications in various fields of chemistry.

Analytical Applications

The compound could serve as:

  • A reference standard for analytical methods development

  • A structural model for studying zwitterionic compounds

  • A potential derivatization agent for certain analytical procedures

Structure-Property Relationships

The relationship between the structure of 4-(Triphenylphosphonio)butane-1-sulfonate and its properties provides insights into its behavior and potential applications.

Zwitterionic Character

The zwitterionic nature of this compound, with spatially separated positive and negative charges, contributes to:

  • Unique solubility properties in different solvents

  • Potential for ion-pairing interactions

  • Distinctive behavior at interfaces and in organized molecular assemblies

Influence of Phenyl Groups

The three phenyl rings attached to the phosphorus:

Related Compounds

4-(Triphenylphosphonio)butane-1-sulfonate belongs to a family of related compounds with similar structural features.

Structural Analogues

Several compounds share structural similarities with 4-(Triphenylphosphonio)butane-1-sulfonate:

  • Other triphenylphosphonium salts with different counterions

  • Phosphonium compounds with varying chain lengths between the phosphonium and sulfonate groups

  • Compounds with different anionic groups in place of the sulfonate

Parent Compound

The PubChem database identifies the parent compound as Triphenyl(4-sulfobutyl)phosphanium (CID 11226883), which is conceptually related but classified differently in the chemical taxonomy .

Future Research Directions

Based on the properties and applications of 4-(Triphenylphosphonio)butane-1-sulfonate, several promising research directions can be identified.

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